(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is a seminal, enantiomerically pure organocatalyst belonging to the BINOL-derived chiral phosphoric acid (CPA) class. [1] It functions as a powerful chiral Brønsted acid, forming a well-defined catalytic pocket to induce stereoselectivity in a wide range of organic transformations. [2] As the parent, unsubstituted member of its class, it serves as a crucial performance and cost-effectiveness benchmark for asymmetric reactions, including Friedel-Crafts alkylations, Mannich reactions, and transfer hydrogenations. [3]
Substituting this specific compound with seemingly close alternatives can lead to complete process failure. Using the racemic mixture results in a racemic product, yielding 0% enantiomeric excess and negating the primary purpose of asymmetric catalysis. [1] Procuring the opposite (S)-enantiomer will produce the opposite, often undesired, product enantiomer, a critical process control failure. Furthermore, while the catalyst can be synthesized from (R)-BINOL and phosphorus oxychloride (POCl3), this route involves handling highly reactive and hazardous reagents and requires rigorous purification to achieve the high enantiopurity necessary for reproducible catalytic performance. [2] Procuring this compound from a reputable supplier ensures validated enantiopurity and lot-to-lot consistency, mitigating risks associated with in-house preparation.
The primary procurement value of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is its defined axial chirality, which is the sole source of stereoinduction in the reactions it catalyzes. The use of the corresponding racemic mixture, while cheaper, results in the formation of a racemic product. [1] This leads to a complete loss of stereocontrol, negating the central goal of an asymmetric synthesis.
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | Enantioenriched Product (>0% ee) |
| Comparator Or Baseline | Racemic 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate: Racemic Product (0% ee) |
| Quantified Difference | Total loss of stereoselectivity |
| Conditions | General asymmetric reaction catalyzed by a chiral Brønsted acid. |
This justifies the procurement of the enantiomerically pure catalyst over the less expensive racemic mixture for any application requiring a specific product stereoisomer.
In a demanding palladium-catalyzed enantioselective C–H activation, the unsubstituted (R)-BINOL phosphoric acid (BPA) served as a crucial baseline catalyst. While it provided a modest yield and low enantioselectivity, its performance quantitatively framed the need for a more advanced, substituted catalyst. [1] Specifically, the addition of 5 mol% of the target compound resulted in 16% product yield and a 53:47 enantiomeric ratio (6% ee). In contrast, the more sterically hindered and expensive (R)-TRIP catalyst afforded a 70% yield and a 55:45 enantiomeric ratio (10% ee) under identical conditions. [1]
| Evidence Dimension | Reaction Yield and Enantiomeric Ratio (e.r.) |
| Target Compound Data | 16% Yield, 53:47 e.r. |
| Comparator Or Baseline | (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl) substituted analog): 70% Yield, 55:45 e.r. |
| Quantified Difference | 4.4x lower yield and slightly lower enantioselectivity compared to the high-performance analog. |
| Conditions | Pd(OAc)2-catalyzed C–H activation of aliphatic amines with 5 mol% phosphoric acid additive. |
This defines the compound's role as the essential, cost-effective starting point for catalyst screening, justifying a decision to procure a higher-cost substituted analog only when performance requirements are not met.
As a foundational member of its class, (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is effective in numerous established protocols at relatively low catalyst loadings, often in the range of 1-5 mol%. [1] This efficiency is demonstrated across a variety of transformations, including the asymmetric transfer hydrogenation of imines and Friedel-Crafts alkylations of indoles, making it a resource-efficient choice for well-precedented reactions. [REFS-1, REFS-2]
| Evidence Dimension | Typical Catalyst Loading |
| Target Compound Data | 1–5 mol% |
| Comparator Or Baseline | Less active catalysts or stoichiometric chiral auxiliaries requiring higher loadings. |
| Quantified Difference | Up to 100x lower loading compared to stoichiometric reagents. |
| Conditions | Representative asymmetric transformations such as reductive aminations and Friedel-Crafts reactions. |
Lower catalyst loading directly translates to reduced procurement costs, simplified product purification, and a more sustainable process, which are critical considerations for scale-up.
Based on its well-understood profile and commercial availability, this compound is the appropriate first choice for screening new asymmetric transformations or establishing a performance baseline before testing more complex, costly substituted analogs. [1]
For the synthesis of chiral indolyl or pyrrolyl compounds, this catalyst provides a reliable and cost-effective method, particularly in established literature procedures where its performance is well-documented at low catalyst loadings. [2]
This catalyst is a proven choice for the metal-free reduction of various imines using reductants like Hantzsch esters, offering a straightforward route to enantioenriched amines with operational simplicity. [3]
As a stable, enantiopure acid, it can be used as a chiral resolving agent for the separation of racemic basic compounds through the formation of diastereomeric salts, a classic and robust method for obtaining enantiopure materials. [4]
Irritant